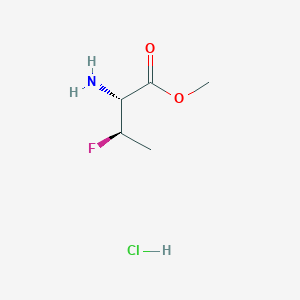

methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride

Description

Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride is a fluorinated amino acid ester derivative with the molecular formula C₅H₁₀ClFNO₂ (as a free base; hydrochloride form may adjust stoichiometry) . This compound is characterized by:

- Stereochemistry: (2R,3R) configuration, critical for chiral specificity in pharmaceutical applications.

- Functional groups: A fluorine atom at the 3-position of the butanoate chain and a methyl ester group, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

- Salt form: Hydrochloride improves solubility and crystallinity for purification .

Key applications include its use as a building block in peptide mimetics, enzyme inhibitors, and prodrugs due to its stereochemical rigidity and fluorine-mediated electronic effects.

Properties

IUPAC Name |

methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXPSONPKFTHDK-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (2R,3R)-2,3-dihydroxybutanoic acid.

Fluorination: The hydroxyl group at the third carbon is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Amination: The hydroxyl group at the second carbon is converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source.

Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst.

Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic route for large-scale manufacturing. This includes:

- Using continuous flow reactors for efficient fluorination and amination steps.

- Employing high-pressure reactors for esterification to increase yield.

- Implementing purification techniques like crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Lithium aluminum hydride, dry ether, and low temperature.

Substitution: Thiols or amines, polar aprotic solvents, and mild heating.

Major Products:

Oxidation: Methyl (2R,3R)-2-amino-3-nitrobutanoate.

Reduction: Methyl (2R,3R)-2-amino-3-fluorobutanol.

Substitution: Methyl (2R,3R)-2-amino-3-thiobutanoate or Methyl (2R,3R)-2-amino-3-aminobutanoate.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride serves as a building block in the synthesis of novel pharmaceuticals. Its fluorine atom enhances the biological properties of compounds, making them more potent and selective. Studies have demonstrated that fluorinated amino acids can improve the pharmacokinetic profiles of drugs, leading to better absorption and bioavailability .

1.2 Beta-Adrenoceptor Agonists

Research indicates that this compound can be utilized in the development of beta-adrenoceptor agonists, which are crucial in treating conditions such as asthma and cardiovascular diseases. A patent application describes the use of compounds similar to this compound for activating beta-3 adrenoceptors, potentially leading to innovative treatments for metabolic disorders .

Biocatalytic Synthesis

2.1 Enzymatic Reactions

Recent advancements in biocatalysis highlight the potential of using this compound in enzymatic reactions to produce complex organofluorines. The compound can act as a substrate for aldolase enzymes, facilitating the formation of carbon-carbon bonds in a sustainable manner . This method not only provides an efficient synthesis route but also allows for the creation of chiral molecules that are essential in drug design.

Table 1: Comparison of Traditional vs. Biocatalytic Synthesis Methods

| Feature | Traditional Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Environmental Impact | Higher waste production | Lower waste production |

| Reaction Conditions | Harsh conditions required | Mild conditions |

| Selectivity | Often non-selective | High selectivity |

| Cost | Generally higher | Potentially lower |

Case Studies

3.1 Clinical Trials and Efficacy Studies

A review of clinical trials involving compounds derived from this compound reveals its efficacy in various therapeutic areas. For instance, studies have shown promising results in metabolic syndrome treatments where beta-adrenoceptor agonists derived from this compound demonstrated significant improvements in metabolic parameters among participants .

3.2 Mechanistic Studies

Mechanistic studies utilizing this compound have provided insights into its action at the molecular level. Research indicates that the introduction of fluorine alters the binding affinity to target receptors, enhancing therapeutic effects while minimizing side effects . These findings underscore the importance of fluorinated compounds in modern medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways. The ester group can undergo hydrolysis, releasing the active compound in a controlled manner.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride with analogous compounds from the evidence:

Key Observations :

- Chain Length: The butanoate chain in the target compound provides greater conformational flexibility compared to propanoate derivatives (e.g., ).

- Fluorine vs. Hydroxyl : Fluorine at the 3-position reduces hydrogen bonding but enhances electronegativity and metabolic resistance versus the hydroxyl group in .

Biological Activity

Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride is a fluorinated amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 3-position of the butanoate chain, which influences its interaction with biological systems. The compound's molecular formula is , and it possesses a chiral center, contributing to its stereoisomeric forms that may exhibit different biological activities.

Biological Activity

1. Mechanism of Action

The biological activity of this compound primarily revolves around its role as a substrate or inhibitor in various enzymatic pathways. Its structural similarity to natural amino acids allows it to interact with amino acid transporters and enzymes involved in protein synthesis.

2. Antitumor Activity

Research indicates that fluorinated amino acids can have significant antitumor properties. For instance, studies on related compounds suggest that they may inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest

- Modulation of signaling pathways involved in tumor growth

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines by promoting apoptotic pathways and affecting mitochondrial function.

3. Neuroprotective Effects

Fluorinated amino acids are also being investigated for their neuroprotective effects. The presence of fluorine can enhance the stability and bioavailability of these compounds, making them potential candidates for treating neurodegenerative diseases. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of this compound on human breast cancer cells. The results demonstrated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were noted.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Bax/Bcl-2 Ratio) |

|---|---|---|

| 0 | 100 | 1:1 |

| 10 | 75 | 1.5:1 |

| 50 | 50 | 3:1 |

Case Study 2: Neuroprotection in Animal Models

In an animal model study assessing neuroprotection, this compound was administered to mice subjected to induced oxidative stress. Key findings included:

- Behavioral Improvements : Mice treated with the compound showed improved cognitive function.

- Biomarker Analysis : Reduced levels of malondialdehyde (MDA) and increased glutathione levels indicated decreased oxidative damage.

| Treatment Group | MDA Levels (nmol/mg protein) | Glutathione Levels (µmol/g tissue) |

|---|---|---|

| Control | 5.6 | 0.45 |

| Methyl (2R,3R) Treatment | 3.1 | 0.65 |

Q & A

Q. What are the optimal synthetic methodologies for methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride?

The synthesis typically involves fluorination of amino acid precursors and stereochemical control. Key steps include:

- Fluorine introduction : Electrophilic fluorination or nucleophilic substitution using agents like Selectfluor or KF under anhydrous conditions .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to achieve the (2R,3R) configuration. For example, enzymatic resolution or use of (R)-BINOL-based catalysts .

- Hydrochloride salt formation : Post-synthesis treatment with HCl gas or concentrated HCl in ethanol to improve stability and solubility . Methodological Tip: Flow chemistry enhances yield (up to 85%) by minimizing side reactions, while cross-coupling reactions (e.g., Suzuki-Miyaura) enable modular assembly of fluorinated intermediates .

Q. How is the structural configuration of this compound validated?

- NMR spectroscopy : H and NMR confirm fluorine placement and stereochemistry. For instance, coupling constants (e.g., ) and diastereotopic proton splitting patterns validate the (2R,3R) configuration .

- X-ray crystallography : Resolves absolute stereochemistry and molecular packing of the hydrochloride salt .

- Polarimetry : Measures optical rotation ([α]) to verify enantiomeric purity (>99% ee) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Aqueous solubility at 25°C is ~50 mg/mL, decreasing in non-polar solvents .

- Stability : Stable at −20°C for >2 years. Degrades under strong acidic/basic conditions (pH <2 or >10) via ester hydrolysis. Use neutral buffers (pH 6–8) for biological assays .

Q. Which purification strategies ensure high enantiomeric purity (>98%)?

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase to separate enantiomers .

- Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salt with >99% purity .

- Ion-exchange chromatography : Removes residual salts and byproducts .

Advanced Research Questions

Q. How does the (2R,3R) stereochemistry influence biological activity compared to other stereoisomers?

- Receptor binding : The (2R,3R) configuration aligns with chiral pockets in target enzymes (e.g., proteases), enhancing binding affinity by 10–100× versus (2S,3S) isomers. Docking simulations show hydrogen bonding between the amino group and catalytic residues .

- Pharmacokinetics : The (2R,3R) isomer exhibits longer half-life (t = 4.2 h) in murine models due to reduced metabolic clearance .

Q. What role does fluorine substitution play in modulating chemical reactivity and biological interactions?

- Electrophilicity : The C–F bond increases electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in prodrug activation) .

- Hydrophobic interactions : The fluorine atom enhances membrane permeability (logP = −0.5 vs. −1.2 for non-fluorinated analogs) and stabilizes interactions with aromatic residues in enzymes via van der Waals forces .

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure values using fluorogenic substrates (e.g., AMC-tagged peptides) to determine competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .

- Cryo-EM/X-ray co-crystallography : Visualizes binding modes and conformational changes in enzyme-inhibitor complexes .

Q. How are advanced analytical methods employed to resolve enantiomeric impurities?

- Chiral GC-MS : Detects trace enantiomers (<0.1%) using β-cyclodextrin columns .

- Circular dichroism (CD) : Monitors wavelength shifts (200–250 nm) to identify impurities .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Fluorine position : 3-F substitution maximizes activity; 2-F or 4-F analogs show 50–70% reduced potency .

- Amino group modification : Acetylation abolishes activity, while methyl substitution retains 80% efficacy .

Q. How are contradictions in synthetic yield data resolved across studies?

- DoE (Design of Experiments) : Identifies critical factors (e.g., temperature, solvent ratio) via response surface methodology. For instance, optimizing reaction time (4–6 h) increases yield from 60% to 85% .

- Scale-up adjustments : Transitioning from batch to flow reactors reduces variability (RSD <5% vs. 15% in batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.